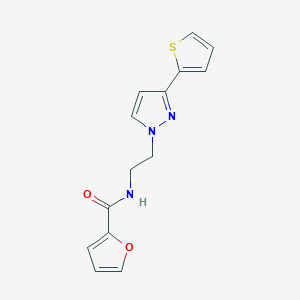

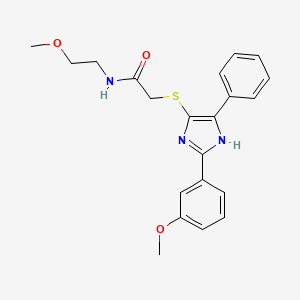

![molecular formula C17H21N5O B2417771 1-(2-Methylphenyl)-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea CAS No. 2097864-58-7](/img/structure/B2417771.png)

1-(2-Methylphenyl)-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methylphenyl)-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea is a chemical compound that has gained significant attention in scientific research. It is also known as MP-10 and has been used in various studies to investigate its biological and physiological effects.

Scientific Research Applications

Quadruple Hydrogen Bonding in Supramolecular Chemistry

Research has shown that ureidopyrimidone derivatives, closely related to the specified compound, can form strong dimerizations via quadruple hydrogen bonding. This characteristic makes these compounds useful building blocks in supramolecular chemistry for creating complex structures. The ability to form stable dimers through hydrogen bonding has implications for designing novel materials with specific properties, such as enhanced stability and self-assembly capabilities (Beijer et al., 1998).

Intramolecular Hydrogen Bonding and Molecular Recognition

Another aspect of scientific research on similar compounds includes the study of intramolecular hydrogen bonding and its effects on molecular recognition processes. Pyrid-2-yl ureas have been studied for their equilibrium between conformational isomers and their ability to complex with cytosine, demonstrating the potential for molecular recognition and binding applications. This research suggests the role of such compounds in developing sensor and binding technologies (Chien et al., 2004).

Metal-Ion Binding and Supramolecular Assemblies

Compounds with urea functionalities, including those similar to the specified chemical, have been explored for their ability to bind metal ions and form supramolecular assemblies. The research highlights the use of these compounds in creating materials that can bind ion pairs through simultaneous coordination and hydrogen bonding, offering insights into their applications in catalysis, environmental remediation, and materials science (Qureshi et al., 2009).

Enhancement of Steric Interactions and Molecular Sensing

Studies have also focused on the conformational and tautomeric control through supramolecular approaches, where compounds like the one are designed to exhibit specific behaviors in response to environmental changes. This control is crucial for developing molecular sensors and switches that can respond to various stimuli, indicating potential applications in smart materials and sensing technologies (Kwiatkowski et al., 2019).

Corrosion Inhibition

Additionally, derivatives of urea, including Mannich bases with pyridinyl and pyrrolidinyl groups, have been evaluated for their effectiveness as corrosion inhibitors. These compounds show significant potential in protecting metals from corrosion in acidic environments, suggesting their application in industrial maintenance and preservation of metallic structures (Jeeva et al., 2015).

properties

IUPAC Name |

1-(2-methylphenyl)-3-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O/c1-13-6-2-3-8-15(13)21-17(23)20-12-14-7-4-11-22(14)16-18-9-5-10-19-16/h2-3,5-6,8-10,14H,4,7,11-12H2,1H3,(H2,20,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHGWQDJSQUIGOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NCC2CCCN2C3=NC=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

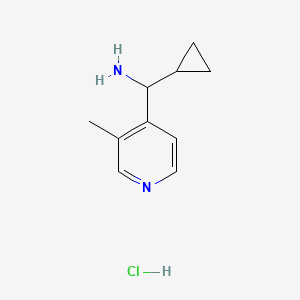

![3-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-1-(3-phenylpropyl)urea](/img/structure/B2417689.png)

![N-(2-furylmethyl)-3-[1-(mesitylmethyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]propanamide](/img/structure/B2417694.png)

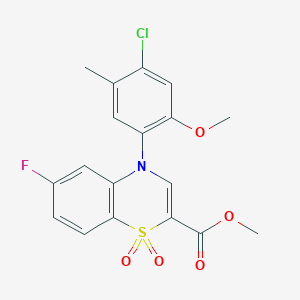

![4-(4-(2-chlorophenyl)piperazin-1-yl)-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2417701.png)

![N-(2,5-difluorophenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2417702.png)

![Methyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate](/img/structure/B2417703.png)

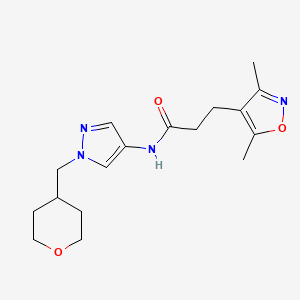

![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2417705.png)

![1-[2-(Pyrazol-1-ylmethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2417707.png)

![2-(4-chlorophenyl)-N-(2,5-dimethoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2417709.png)